Simendan

概要

科学的研究の応用

作用機序

生化学分析

Biochemical Properties

Simendan plays a significant role in biochemical reactions. It has been observed to have positive inotropic and vasodilator effects . The drug interacts with various enzymes and proteins, primarily those involved in calcium regulation, to enhance myocardial function .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating calcium sensitivity, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level by sensitizing the heart to calcium, thereby enhancing contractility .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has been administered intravenously to healthy volunteers in doses from 0.1 to 10.0 mg to define its safety and dose-response effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses have been associated with increased inotropic effects, while lower doses primarily result in vasodilation .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors related to calcium regulation. Its effects on metabolic flux or metabolite levels are primarily related to its role in enhancing myocardial contractility .

Transport and Distribution

This compound is transported and distributed within cells and tissues via the circulatory system. Its effects on localization or accumulation are primarily related to its role in enhancing myocardial contractility .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm of cardiac cells, where it interacts with proteins involved in calcium regulation to enhance myocardial contractility .

準備方法

合成経路と反応条件

シメダンの合成は、4-メチル-6-オキソ-1,4,5,6-テトラヒドロピリダジン-3-カルボン酸とヒドラジン水和物を反応させて、4-メチル-6-ヒドラジノ-1,4,5,6-テトラヒドロピリダジン-3-オンを形成することから始まります。この中間体は、次に4-(4-アミノフェニル)ヒドラジンカルボキサミドと反応させて、シメダンが生成されます。 .

工業的生産方法

高純度のシメダンを製造するための改良された工業プロセスには、粗シメダンを有機酸で処理して化合物を沈殿させ、その後、沈殿物から純粋なシメダンを分離することが含まれます。この方法により、最終生成物が、不純物が0.2%を超えない医薬的に許容されるものとなることが保証されます。 .

化学反応の分析

反応の種類

シメダンは、以下のものを含む様々な化学反応を起こします。

酸化: シメダンは、特定の条件下で酸化されて、異なる酸化生成物を形成することができます。

還元: 還元反応は、シメダンを還元型に変換することができます。

置換: シメダンは、官能基が他の基に置換される置換反応に関与することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 様々な求核剤や求電子剤を置換反応に使用することができます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化により、シメダンの様々な酸化誘導体が生成される可能性があり、一方、還元により、化合物の還元型が生成される可能性があります。

類似化合物との比較

類似化合物

ドブタミン: 心不全治療に使用されるもう一つの強心薬です。シメダンとは異なり、ドブタミンは主に細胞内カルシウム濃度を高めることで作用します。

ミルリノン: 細胞内サイクリックアデノシンモノホスフェート濃度を高めるホスホジエステラーゼ阻害剤であり、カルシウム流入の増加と心収縮力の増強をもたらします。

シメダンの独自性

シメダンは、カルシウム感受性の向上とカリウムチャネルの開口を組み合わせた二重の作用機序により、他の薬剤とは異なります。これにより、細胞内カルシウム濃度を大幅に上昇させることなく、心収縮力を増強することができ、不整脈やその他のカルシウム関連副作用のリスクを軽減します。 .

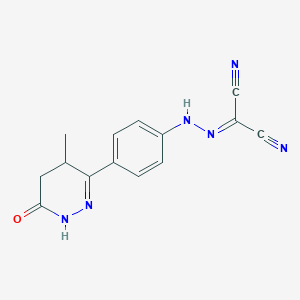

特性

IUPAC Name |

2-[[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]hydrazinylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6O/c1-9-6-13(21)19-20-14(9)10-2-4-11(5-3-10)17-18-12(7-15)8-16/h2-5,9,17H,6H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXMKTBCFHIYNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861357 | |

| Record name | Simendan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131741-08-7 | |

| Record name | Simendan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131741087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Simendan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12286 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Simendan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SIMENDAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/349552KRHK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

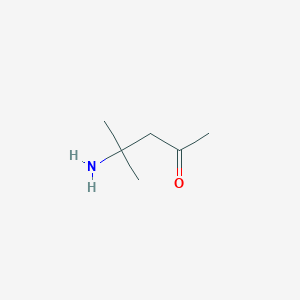

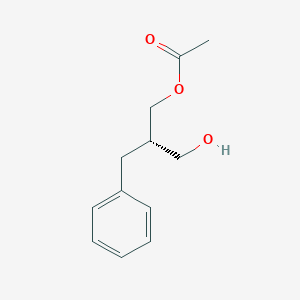

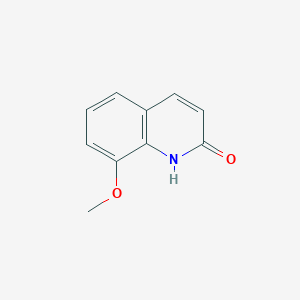

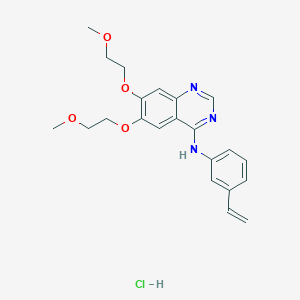

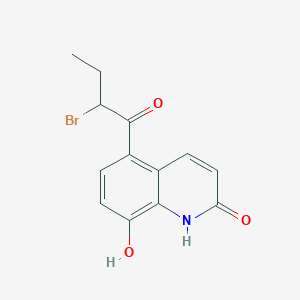

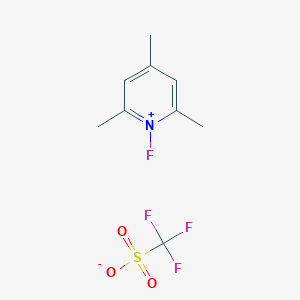

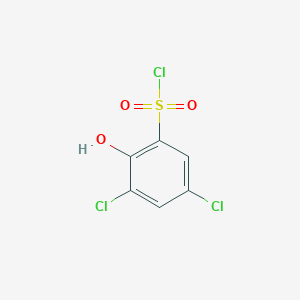

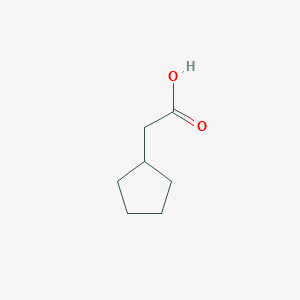

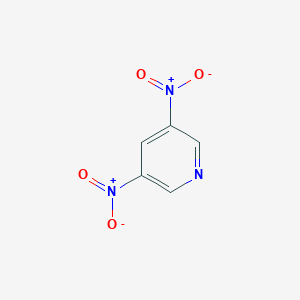

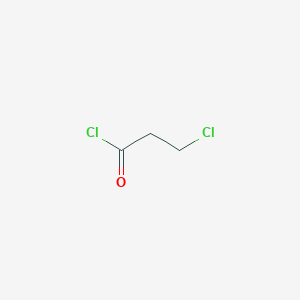

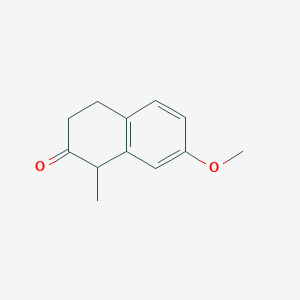

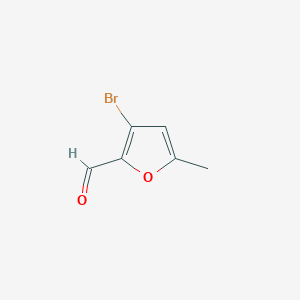

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。